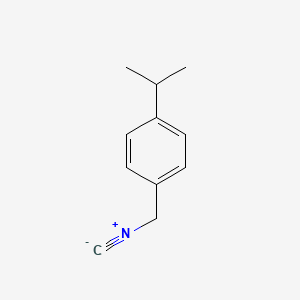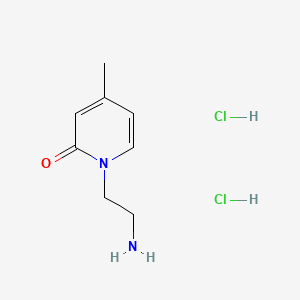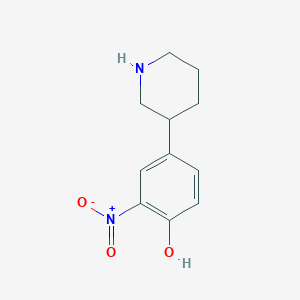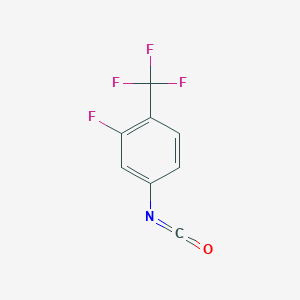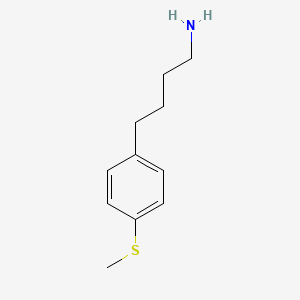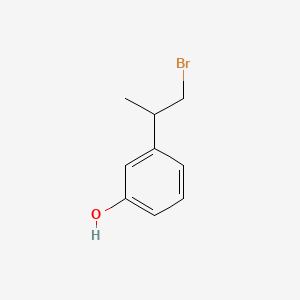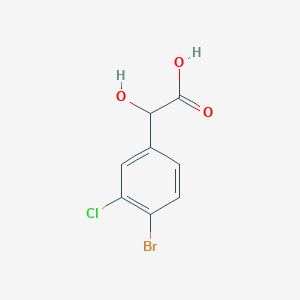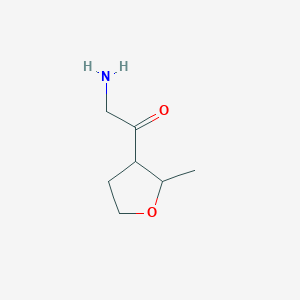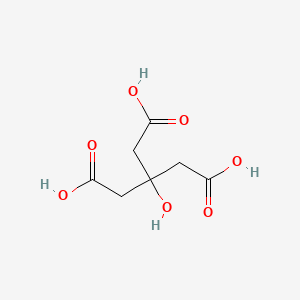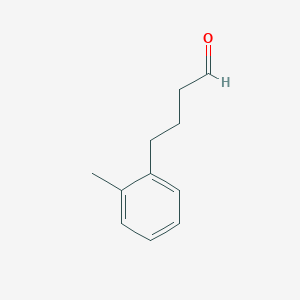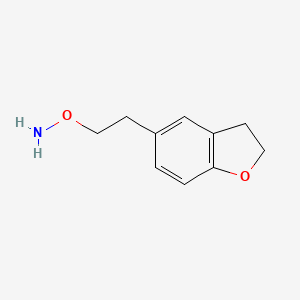
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is a chemical compound that features a 2,3-dihydrobenzofuran ring system. This structure is notable for its rigid shape and well-defined spatial arrangement of substituents, which can influence the compound’s biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The 2,3-dihydrobenzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Shares the same ring system but lacks the hydroxylamine group.
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)amine: Similar structure but with an amine group instead of a hydroxylamine group.
Uniqueness
o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is unique due to the presence of both the 2,3-dihydrobenzofuran ring system and the hydroxylamine group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
O-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c11-13-6-3-8-1-2-10-9(7-8)4-5-12-10/h1-2,7H,3-6,11H2 |
InChI Key |
QBCYGXQTSTYQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13608800.png)
